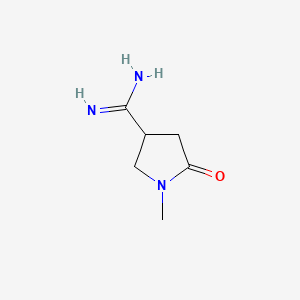
Ethyl 2-(3-bromo-5-chlorophenyl)-2-cyanoacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-(3-bromo-5-chlorophenyl)-2-cyanoacetate is an organic compound that belongs to the class of cyanoacetates It is characterized by the presence of a bromo and chloro substituent on the phenyl ring, which imparts unique chemical properties to the molecule
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(3-bromo-5-chlorophenyl)-2-cyanoacetate typically involves the reaction of ethyl cyanoacetate with 3-bromo-5-chlorobenzaldehyde in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation mechanism, resulting in the formation of the desired product. The reaction conditions generally include refluxing the reactants in ethanol for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis.
化学反应分析
Types of Reactions
Ethyl 2-(3-bromo-5-chlorophenyl)-2-cyanoacetate undergoes various chemical reactions, including:
Substitution Reactions: The bromo and chloro substituents on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Reduction Reactions: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The ethyl ester group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Sodium methoxide in methanol.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Oxidation: Potassium permanganate in aqueous solution.
Major Products Formed
Substitution: Formation of substituted phenyl derivatives.
Reduction: Formation of amine derivatives.
Oxidation: Formation of carboxylic acid derivatives.
科学研究应用
Ethyl 2-(3-bromo-5-chlorophenyl)-2-cyanoacetate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential as a precursor in the synthesis of pharmaceutical agents.
Material Science: It is used in the development of novel materials with specific properties.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
作用机制
The mechanism of action of Ethyl 2-(3-bromo-5-chlorophenyl)-2-cyanoacetate involves its interaction with specific molecular targets. The cyano group can act as an electrophile, participating in various biochemical pathways. The bromo and chloro substituents can influence the compound’s reactivity and binding affinity to target molecules. Detailed studies on the molecular targets and pathways are essential to fully understand its mechanism of action.
相似化合物的比较
Ethyl 2-(3-bromo-5-chlorophenyl)-2-cyanoacetate can be compared with other cyanoacetate derivatives, such as:
- Ethyl 2-cyano-3-phenylpropanoate
- Ethyl 2-cyano-3-(4-chlorophenyl)propanoate
- Ethyl 2-cyano-3-(4-bromophenyl)propanoate
Uniqueness
The presence of both bromo and chloro substituents on the phenyl ring makes this compound unique
属性
分子式 |
C11H9BrClNO2 |
|---|---|
分子量 |
302.55 g/mol |
IUPAC 名称 |
ethyl 2-(3-bromo-5-chlorophenyl)-2-cyanoacetate |
InChI |
InChI=1S/C11H9BrClNO2/c1-2-16-11(15)10(6-14)7-3-8(12)5-9(13)4-7/h3-5,10H,2H2,1H3 |
InChI 键 |
HRKHRNRVYYGUBJ-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C(C#N)C1=CC(=CC(=C1)Br)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![1-[(3-Pentylinden-1-ylidene)methyl]naphthalene](/img/structure/B13874115.png)

![4-[5-(dimethylamino)-1H-pyrazol-4-yl]-N-pyridin-2-yl-1,3-thiazol-2-amine](/img/structure/B13874131.png)

![N-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)aniline](/img/structure/B13874158.png)






